Benzoic acid, 4-butyl-, 4'-pentyl[1,1'-biphenyl]-4-yl ester
Description
Benzoic acid, 4-butyl-, 4'-pentyl[1,1'-biphenyl]-4-yl ester is a biphenyl-based ester derivative of benzoic acid. Its structure comprises a 4-butyl-substituted benzoic acid moiety esterified to a 4'-pentyl-substituted biphenyl group.
Properties
CAS No. |
59748-34-4 |
|---|---|
Molecular Formula |
C28H32O2 |
Molecular Weight |
400.6 g/mol |
IUPAC Name |
[4-(4-pentylphenyl)phenyl] 4-butylbenzoate |
InChI |
InChI=1S/C28H32O2/c1-3-5-7-9-23-10-14-24(15-11-23)25-18-20-27(21-19-25)30-28(29)26-16-12-22(13-17-26)8-6-4-2/h10-21H,3-9H2,1-2H3 |
InChI Key |
MYVSMQJGGRPENO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC1=CC=C(C=C1)C2=CC=C(C=C2)OC(=O)C3=CC=C(C=C3)CCCC |
Origin of Product |
United States |
Preparation Methods
Preparation Methods of Benzoic acid, 4-butyl-, 4'-pentyl[1,1'-biphenyl]-4-yl ester
General Synthetic Strategy
The preparation of benzoic acid esters of biphenyl derivatives typically involves:
- Synthesis of the biphenyl alcohol or phenol derivative bearing the required alkyl substituents (butyl, pentyl).
- Formation of the benzoate ester via esterification of the corresponding benzoic acid or benzoic acid chloride with the biphenyl alcohol.
The key challenge is the selective functionalization of the biphenyl core and efficient esterification under mild conditions to preserve the integrity of the substituents.
Literature-Based Synthetic Route
While direct literature specifically on the exact compound "this compound" is scarce, closely related biphenyl benzoate esters have been synthesized using multi-step organic synthesis involving:
- Preparation of substituted biphenyl alcohols by alkylation or Suzuki coupling.
- Activation of benzoic acid derivatives to acid chlorides or anhydrides.
- Esterification reactions under catalytic or base-mediated conditions.
A representative approach can be inferred from related biphenyl ester syntheses and patents on biphenyl carboxylic acid derivatives.
Detailed Preparation Process
Step 1: Synthesis of 4'-Pentyl[1,1'-biphenyl]-4-ol
- Starting from biphenyl, selective alkylation at the 4' position with pentyl bromide under Friedel-Crafts alkylation or via Suzuki coupling to introduce the pentyl substituent.
- Hydroxylation at the 4-position to yield the biphenyl-4-ol derivative.
Step 2: Preparation of 4-butylbenzoic acid chloride
- 4-butylbenzoic acid is converted to its acid chloride using thionyl chloride (SOCl2) or oxalyl chloride in anhydrous solvent such as dichloromethane under reflux.
Step 3: Esterification Reaction
- The biphenyl-4-ol derivative is reacted with 4-butylbenzoic acid chloride in the presence of a base such as pyridine or triethylamine to scavenge HCl.
- Reaction conditions: typically carried out in anhydrous solvents like dichloromethane or tetrahydrofuran at 0–25°C initially, then warmed to room temperature for several hours.
- The reaction mixture is quenched, washed, and purified by recrystallization or chromatography.
Alternative Synthetic Route from Patent Literature
A patent describing the synthesis of related biphenyl esters outlines a four-step process for synthesizing 4-(4-phenylbutoxy) benzoic acid, which can be adapted for the target compound:
| Step | Reaction Description | Reagents/Catalysts | Conditions | Outcome |
|---|---|---|---|---|
| 1 | Synthesis of 4-phenyl-n-butyl alcohol | Benzene, 4-chloro-1-butanol, ferrous sulfate catalyst | 10–17°C, stirring 1.5h | 4-phenyl-n-butyl alcohol |
| 2 | Formation of 4-phenylbutoxy sulfonic acid ester | 4-phenyl-n-butyl alcohol, methylsulfonyl chloride, lithium chloride catalyst | 5–8°C, 3h reaction | Sulfonic acid ester intermediate |
| 3 | Synthesis of 4-(4-phenylbutoxy) essence of Niobe | Sulfonic acid ester, methyl parahydroxybenzoate, manganese chloride catalyst | 100–120°C reflux, 10–12h | Crude ester product |
| 4 | Hydrolysis to 4-(4-phenylbutoxy) benzoic acid | Sodium hydrate aqueous solution, reflux 3–4h | Acidification to pH 1.0–1.2 | Target benzoic acid derivative |
This method emphasizes catalyst use for reaction efficiency and environmentally friendly solvent systems, which could be adapted for the synthesis of the biphenyl ester under discussion.
Analytical Data and Characterization
Analytical Techniques
- High-Performance Liquid Chromatography (HPLC) with reverse-phase columns using acetonitrile-water-phosphoric acid mobile phases is effective for purity analysis.
- Mass spectrometry (MS) compatible methods use formic acid instead of phosphoric acid in the mobile phase.
- Powder X-Ray Diffraction (PXRD) can be used to characterize crystalline forms of related intermediates.
Physical and Chemical Properties
| Property | Data |
|---|---|
| Molecular Formula | C28H32O2 |
| Molecular Weight | 400.6 g/mol |
| LogP (lipophilicity) | 8.63 (highly lipophilic) |
| IUPAC Name | [4-(4-pentylphenyl)phenyl] 4-butylbenzoate |
| CAS Number | 59748-34-4 |
Research Discoveries and Notes
- The high lipophilicity suggests potential applications in hydrophobic environments or materials requiring strong van der Waals interactions.
- The compound's biphenyl core with alkyl substitutions can influence liquid crystalline behavior, relevant in materials science.
- Efficient preparation methods focus on mild esterification conditions to avoid side reactions and maintain substituent integrity.
- Catalyst selection and solvent optimization are critical for improving yield and environmental impact, as demonstrated in related synthetic methods.
Summary Table of Preparation Methods
Chemical Reactions Analysis
Table 1: Esterification Methods
-
Fischer esterification involves refluxing equimolar amounts of 4-butylbenzoic acid and 4'-pentylbiphenyl-4-ol in ethanol with catalytic sulfuric acid .
-
The mixed anhydride method generates an active acylating agent, enabling efficient coupling under mild conditions .
Hydrolysis Reactions
The ester undergoes hydrolysis under acidic or basic conditions to regenerate the parent carboxylic acid and alcohol.
Table 2: Hydrolysis Conditions
-
Alkaline hydrolysis proceeds via nucleophilic acyl substitution, cleaving the ester bond to yield the sodium salt of 4-butylbenzoic acid, which is acidified to isolate the free acid .
Catalytic Functionalization
The biphenyl moiety can undergo Ir-catalyzed C–H borylation, though reactivity is influenced by steric and electronic effects of substituents.
Table 3: Catalytic Borylation
| Catalyst System | Substrate Position | Conditions | Product | Yield | Reference |
|---|---|---|---|---|---|
| Ir(cod)OMe/dtbbpy | ortho to ester | B₂pin₂, THF, room temperature, 24 h | Borylated biphenyl ester derivative | 58% |
-
Steric hindrance from the 4-pentyl and 4-butyl groups reduces reactivity at ortho positions, favoring meta-selectivity in some cases .
Stability and Degradation
Scientific Research Applications
Biological Applications
2.1 Cell Migration Inhibition
Research indicates that benzoic acid derivatives can act as cell migration inhibitors. For instance, studies have shown that compounds similar to benzoic acid, 4-butyl-, 4'-pentyl[1,1'-biphenyl]-4-yl ester can inhibit cancer cell migration, which is crucial for preventing metastasis in cancer therapy . The mechanism involves the modulation of signaling pathways that control cell movement.
2.2 Antimicrobial Activity
Benzoic acid derivatives are known for their antimicrobial properties. They have been investigated for use in food preservation and as additives in personal care products to prevent microbial growth . The efficacy of these compounds against various pathogens makes them valuable in developing safer formulations.
Industrial Applications
3.1 Cosmetic Formulations
The compound's stability and safety profile make it suitable for cosmetic formulations. It can be used as a preservative or stabilizer in creams and lotions, ensuring product longevity and effectiveness . The incorporation of such compounds helps meet regulatory standards for cosmetic safety.
3.2 Polymer Chemistry
Benzoic acid derivatives are also utilized in polymer chemistry to enhance the properties of plastics and coatings. The incorporation of such esters can improve thermal stability and mechanical strength, making them suitable for high-performance applications .
Case Studies
Mechanism of Action
The mechanism of action of 4’-Pentyl[1,1’-biphenyl]-4-yl 4-butylbenzoate involves its interaction with specific molecular targets. The biphenyl core allows for π-π stacking interactions, while the ester group can participate in hydrogen bonding. These interactions facilitate the compound’s binding to proteins and other biomolecules, influencing their function and activity.
Comparison with Similar Compounds
Alkyl Chain Variations in Ester and Biphenyl Groups
The length and position of alkyl chains significantly influence physical properties. Key analogs include:
Key Observations :
Yield and Conditions :
- Microwave Irradiation : Enhances reaction efficiency for biphenyl acylation (yields >80% reported in ).
- Enzymatic Methods : Patent data () describes protease-catalyzed esterification for biphenyl derivatives, though applicability to the target compound is unexplored.
Physical and Chemical Properties
Volatility and Stability
Solubility
Materials Science
Biomedical Relevance
Biological Activity
Benzoic acid, 4-butyl-, 4'-pentyl[1,1'-biphenyl]-4-yl ester is a compound that has garnered attention due to its potential biological activities. This article delves into the various aspects of its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by its unique biphenyl structure, which contributes to its physicochemical properties. The presence of butyl and pentyl groups enhances its lipophilicity, which may influence its interaction with biological membranes.
Biological Activities
1. Antioxidant Activity
Research has indicated that benzoic acid derivatives can exhibit significant antioxidant properties. These compounds can scavenge free radicals and reduce oxidative stress in biological systems. The antioxidant activity is primarily attributed to the presence of hydroxyl groups in the aromatic ring, which can donate electrons to neutralize free radicals.
2. Anti-inflammatory Effects
Studies have shown that benzoic acid derivatives can inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX). This suggests potential applications in the treatment of inflammatory diseases. For instance, in vitro assays demonstrated that certain derivatives significantly reduced the production of nitric oxide (NO) in macrophages stimulated with lipopolysaccharides (LPS) .
3. Antimicrobial Properties
Benzoic acid and its derivatives are known for their antimicrobial activity against a range of pathogens. The mechanism involves disrupting microbial cell membranes and inhibiting metabolic processes. In particular, benzoic acid has been used as a food preservative due to its effectiveness against fungi and bacteria .
The biological activity of benzoic acid derivatives can be attributed to several mechanisms:
- Receptor Interaction : Some studies suggest that these compounds may interact with nuclear receptors such as PPARα (Peroxisome Proliferator-Activated Receptor Alpha), influencing gene expression related to lipid metabolism and inflammation .
- Enzyme Inhibition : The inhibition of enzymes involved in inflammatory pathways is a critical mechanism for the anti-inflammatory effects observed with these compounds.
- Cell Membrane Disruption : The lipophilic nature of benzoic acid esters allows them to integrate into cell membranes, potentially altering membrane fluidity and function.
Case Study 1: Antioxidant Activity Evaluation
A study evaluated the antioxidant capacity of benzoic acid derivatives using DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assays. Results showed that specific derivatives exhibited IC50 values lower than standard antioxidants like ascorbic acid, indicating superior efficacy .
Case Study 2: Anti-inflammatory Mechanism
In a controlled experiment involving LPS-stimulated macrophages, compounds derived from benzoic acid were shown to significantly reduce levels of TNF-alpha and IL-6 cytokines. This reduction correlated with decreased COX-2 expression, highlighting the compound's potential as an anti-inflammatory agent .
Data Tables
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing biphenyl ester derivatives like Benzoic acid, 4-butyl-, 4'-pentyl[1,1'-biphenyl]-4-yl ester?
- Methodology : Utilize Suzuki-Miyaura cross-coupling reactions to assemble the biphenyl core, followed by esterification via acid-catalyzed condensation of the carboxylic acid and alcohol precursors. For biphenyl intermediates, palladium catalysts (e.g., Pd(PPh₃)₄) and aryl boronic acids are effective . Ensure inert conditions (e.g., nitrogen atmosphere) for coupling reactions. Post-synthesis, purify via column chromatography using gradients of hexane/ethyl acetate.
Q. How can structural characterization be optimized for this compound using X-ray crystallography?
- Methodology : Employ the SHELX suite (SHELXL/SHELXS) for crystallographic refinement. Use high-resolution single-crystal data (≤1.0 Å) to resolve the ester and biphenyl moieties. Address twinning or disorder by refining anisotropic displacement parameters and applying restraints to planar groups like the benzene rings . Validate hydrogen bonding and molecular packing using Mercury software.
Q. What analytical techniques are suitable for verifying purity and functional groups?
- Methodology : Combine HPLC (C18 column, acetonitrile/water mobile phase) with UV detection (λ = 254 nm) for purity assessment. Use FT-IR to confirm ester C=O stretches (~1720 cm⁻¹) and biphenyl C-H out-of-plane bends (~800 cm⁻¹). For molecular weight confirmation, high-resolution mass spectrometry (HRMS) in ESI+ mode is recommended .
Q. How can solubility challenges in polar solvents be addressed during experimental design?
- Methodology : Test solubilization in dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) for stock solutions. For aqueous systems, use surfactants (e.g., Tween-80) or cyclodextrin derivatives to enhance dispersion. Solubility parameters can be predicted via Hansen solubility theory using group contribution methods .
Advanced Research Questions
Q. What strategies are effective for designing derivatives with enhanced thermal stability?
- Methodology : Introduce electron-withdrawing groups (e.g., -CF₃, -NO₂) to the biphenyl core to reduce π-π stacking interactions. Replace the butyl/pentyl chains with branched alkyl groups (e.g., tert-butyl) to sterically hinder decomposition pathways. Monitor thermal stability via thermogravimetric analysis (TGA) under nitrogen .
Q. How can contradictions in NMR spectral data (e.g., unexpected splitting patterns) be resolved?
- Methodology : Perform 2D NMR (COSY, HSQC, HMBC) to assign coupling constants and verify biphenyl rotational barriers. For dynamic effects (e.g., hindered rotation), use variable-temperature NMR to observe coalescence temperatures. Compare experimental data with DFT-calculated chemical shifts (Gaussian/B3LYP/6-31G*) .
Q. What experimental approaches validate the compound’s role in liquid crystal or supramolecular systems?
- Methodology : Characterize mesophase behavior via polarized optical microscopy (POM) and differential scanning calorimetry (DSC). Study self-assembly in thin films using atomic force microscopy (AFM) and small-angle X-ray scattering (SAXS). Reference biphenyl ester analogs (e.g., 4-ethylcyclohexyl derivatives) for comparative phase behavior .
Q. How can computational modeling predict interactions with biological targets (e.g., enzymes or receptors)?
- Methodology : Perform molecular docking (AutoDock Vina) using crystal structures of target proteins (e.g., cytochrome P450). Apply molecular dynamics (MD) simulations (AMBER force field) to assess binding stability. Validate predictions with in vitro assays (e.g., fluorescence polarization for binding affinity) .
Q. What protocols mitigate degradation during long-term storage?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
